molecular formula C14H12O2 B1672330 4-BIPHENYLACETIC ACID CAS No. 5728-52-9

4-BIPHENYLACETIC ACID

Cat. No.: B1672330
CAS No.: 5728-52-9
M. Wt: 212.24 g/mol
InChI Key: QRZAKQDHEVVFRX-UHFFFAOYSA-N
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Description

Felbinac, also known as biphenylylacetic acid, is a topical medicine belonging to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylacetic acid class. It is primarily used to treat muscle inflammation and arthritis. Felbinac is an active metabolite of fenbufen and is known for its potent anti-inflammatory and analgesic properties .

Mechanism of Action

Target of Action

Felbinac primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .

Mode of Action

Felbinac works by inhibiting the activity of COX enzymes . This inhibition prevents the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

It is known that the drug’s inhibition of cox enzymes disrupts the synthesis of prostaglandins, key mediators in the inflammatory response .

Pharmacokinetics

Felbinac exhibits linear pharmacokinetic characteristics at both single and multiple doses . The time to maximum plasma concentration is obtained at 0.5 hours, corresponding to the end of the infusion . The maximum plasma concentration and area under the curve increase in a dose-dependent manner for Felbinac and its metabolite . Felbinac is highly protein-bound (~95%) and is extensively metabolized, with only small amounts being excreted unchanged in urine (0.318%), feces (0.530%), and bile (0.465%) .

Result of Action

The primary result of Felbinac’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Felbinac can alleviate symptoms associated with conditions such as rheumatic pain, arthritic pain, and pain caused by soft tissue injury .

Action Environment

The action of Felbinac can be influenced by various environmental factors. For instance, the drug is typically administered topically, and its absorption can be affected by the condition of the skin . Additionally, the drug’s efficacy and stability may be influenced by factors such as the patient’s overall health status, the presence of other medications, and individual variations in metabolism .

Biochemical Analysis

Biochemical Properties

Felbinac works by inhibiting the production of certain chemicals in the body that cause pain and inflammation . It interacts with enzymes such as cyclooxygenase (COX), specifically the COX-2 isoform . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in mediating pain and inflammation .

Cellular Effects

Felbinac exerts its effects on various types of cells, primarily those involved in inflammatory responses. By inhibiting the production of prostaglandins, Felbinac can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . This can lead to a reduction in inflammation and pain.

Molecular Mechanism

The molecular mechanism of Felbinac involves its binding to the COX-2 enzyme, inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The inhibition of COX-2 also affects gene expression related to inflammation and pain signaling pathways .

Temporal Effects in Laboratory Settings

Felbinac’s effects can change over time in laboratory settings. For instance, its anti-inflammatory and analgesic effects become more pronounced with continued use

Metabolic Pathways

Felbinac’s metabolic pathways are consistent with the known metabolic profile of fenbufen

Transport and Distribution

Felbinac is applied topically and is absorbed through the skin, moving deeper into the areas where there is inflammation . The distribution of Felbinac is preferential to sites of inflammation when applied topically .

Preparation Methods

Synthetic Routes and Reaction Conditions: Felbinac can be synthesized through a reaction between p-bromophenylacetic acid and phenylboronic acid in the presence of an amino acetic acid palladium complex as a catalyst. This reaction occurs in pure water at room temperature for 2 hours, yielding a pure product after simple separation and purification . Another method involves the reaction of biphenyl with monoethyl oxalyl chloride in the presence of anhydrous aluminum trichloride, followed by hydrolysis to obtain felbinac .

Industrial Production Methods: The industrial production of felbinac typically involves the use of environmentally friendly and efficient synthetic methods. The reaction between p-bromophenylacetic acid and phenylboronic acid is favored due to its mild synthesis conditions, few reaction steps, and high productivity. This method is also green and environment-friendly, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: Felbinac undergoes various chemical reactions, including:

    Oxidation: Felbinac can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of felbinac can yield alcohol derivatives.

    Substitution: Felbinac can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Felbinac has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying the reactivity of biphenyl derivatives.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Widely used in the treatment of osteoarthritis, rheumatoid arthritis, and muscle inflammation. .

    Industry: Employed in the formulation of topical gels and foams for pain relief and inflammation reduction.

Comparison with Similar Compounds

Comparison: Felbinac is unique due to its specific structure and its role as an active metabolite of fenbufen. While biprofen and xenbucin share structural similarities with felbinac, they differ in their pharmacological properties and applications. Felbinac’s ability to be used topically and its effectiveness in treating localized inflammation and pain make it distinct from its analogs.

Properties

IUPAC Name

2-(4-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAKQDHEVVFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045389
Record name Felbinac
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-52-9
Record name Felbinac
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Record name Felbinac [USAN:INN:BAN:JAN]
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Record name Felbinac
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Record name 4-biphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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